1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1352661-59-6
VCID: VC4722683
InChI: InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
SMILES: CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N
Molecular Formula: C10H19N3O3
Molecular Weight: 229.28

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine

CAS No.: 1352661-59-6

Cat. No.: VC4722683

Molecular Formula: C10H19N3O3

Molecular Weight: 229.28

* For research use only. Not for human or veterinary use.

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine - 1352661-59-6

Specification

CAS No. 1352661-59-6
Molecular Formula C10H19N3O3
Molecular Weight 229.28
IUPAC Name tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
Standard InChI Key ICMRUAQEVGWING-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N

Introduction

Structural and Functional Features

The molecular structure of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine comprises a five-membered pyrrolidine ring substituted at the 3-position with an N-hydroxycarbamimidoyl group (C(=NO)NH2-\text{C}(=\text{NO})\text{NH}_2) and at the 1-position with a Boc-protecting group (O(C(CH3)3)CO-\text{O}(\text{C}(\text{CH}_3)_3)\text{CO}-). This configuration imparts unique reactivity:

  • The Boc group enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen atom during synthetic modifications.

  • The N-hydroxycarbamimidoyl moiety offers sites for further functionalization, such as condensation reactions or metal coordination, making the compound valuable in heterocyclic chemistry .

A comparative analysis of related pyrrolidine derivatives highlights distinct structural advantages (Table 1).

Table 1: Comparative Properties of Pyrrolidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Key Functional Groups
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidineC10H19N3O3\text{C}_{10}\text{H}_{19}\text{N}_3\text{O}_3229.28Not reportedBoc, N-hydroxycarbamimidoyl
(R)-(-)-1-Boc-3-hydroxypyrrolidineC9H17NO3\text{C}_9\text{H}_{17}\text{NO}_3187.24Not reportedBoc, hydroxyl
1-Boc-3-(ethylaminomethyl)-pyrrolidineC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2228.330.993Boc, ethylaminomethyl

Synthesis and Preparation

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 3-position of the pyrrolidine ring requires careful control of reaction conditions, such as temperature and stoichiometry .

  • Purification: The polar nature of the N-hydroxycarbamimidoyl group complicates isolation, necessitating techniques like column chromatography or crystallization.

Physicochemical Properties

Experimental data for 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine remain limited, but computational predictions and analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the Boc group’s hydrophobicity and the carbamimidoyl group’s polarity.

  • Stability: The Boc group confers stability under acidic conditions, but the N-hydroxycarbamimidoyl moiety may degrade under prolonged exposure to moisture or strong bases .

Biological and Pharmaceutical Applications

Pyrrolidine derivatives are pivotal in drug discovery, and 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine’s functional groups position it as a promising scaffold:

  • Enzyme Inhibition: The N-hydroxycarbamimidoyl group can chelate metal ions in enzyme active sites, potentially inhibiting metalloproteases or oxidoreductases.

  • Antimicrobial Agents: Structural analogs, such as Boc-protected hydroxypyrrolidines, exhibit activity against bacterial pathogens, suggesting unexplored potential for this compound .

Analytical Characterization

Advanced techniques confirm the compound’s identity and purity:

  • Spectroscopy:

    • 1H^1\text{H} NMR: Peaks corresponding to the Boc group’s tert-butyl protons (δ\delta 1.4–1.5 ppm) and pyrrolidine ring protons (δ\delta 3.0–3.5 ppm).

    • IR: Stretching vibrations for the carbonyl group (1680cm1\sim 1680 \, \text{cm}^{-1}) and hydroxylamine (3300cm1\sim 3300 \, \text{cm}^{-1}) .

  • Mass Spectrometry: A molecular ion peak at m/zm/z 229.28 confirms the molecular weight.

Future Directions

Research opportunities include:

  • Medicinal Chemistry: Functionalizing the N-hydroxycarbamimidoyl group to develop kinase inhibitors or antiviral agents.

  • Material Science: Exploring its use as a ligand in catalytic systems for asymmetric synthesis.

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